Octahydrobenzofuran-3-amine hydrochloride
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Description
Octahydrobenzofuran-3-amine hydrochloride is a chemical compound with the CAS Number: 1820615-43-7 . It has a molecular weight of 177.67 and is available in solid form .
Molecular Structure Analysis
The InChI code for Octahydrobenzofuran-3-amine hydrochloride is1S/C8H15NO.ClH/c9-7-5-10-8-4-2-1-3-6 (7)8;/h6-8H,1-5,9H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Amines, including Octahydrobenzofuran-3-amine hydrochloride, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
Octahydrobenzofuran-3-amine hydrochloride is a solid compound with a molecular weight of 177.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h6-8H,1-5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNDBBGQVRIDEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrobenzofuran-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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